2-(4-chlorophenyl)-2-(N-hydroxyimino)acetic acid
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Overview
Description
2-(4-chlorophenyl)-2-(N-hydroxyimino)acetic acid is an organic compound that features a chlorophenyl group and a hydroxyimino group attached to an acetic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-2-(N-hydroxyimino)acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with 4-chlorobenzaldehyde and hydroxylamine hydrochloride.
Formation of Hydroxyimino Group: The 4-chlorobenzaldehyde reacts with hydroxylamine hydrochloride in the presence of a base such as sodium acetate to form 4-chlorobenzaldoxime.
Formation of Acetic Acid Backbone: The 4-chlorobenzaldoxime is then reacted with chloroacetic acid under basic conditions to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-2-(N-hydroxyimino)acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form a nitro group.
Reduction: The hydroxyimino group can be reduced to form an amine group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of 2-(4-nitrophenyl)-2-(N-hydroxyimino)acetic acid.
Reduction: Formation of 2-(4-aminophenyl)-2-(N-hydroxyimino)acetic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-2-(N-hydroxyimino)acetic acid depends on its specific application:
Biological Activity: The compound may interact with cellular targets such as enzymes or receptors, leading to changes in cellular function.
Therapeutic Effects: The compound may exert its effects by modulating oxidative stress pathways or inhibiting specific enzymes involved in disease processes.
Comparison with Similar Compounds
Similar Compounds
2-(4-chlorophenyl)-2-(N-hydroxyimino)propionic acid: Similar structure but with a propionic acid backbone.
2-(4-chlorophenyl)-2-(N-hydroxyimino)butyric acid: Similar structure but with a butyric acid backbone.
Uniqueness
2-(4-chlorophenyl)-2-(N-hydroxyimino)acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydroxyimino group allows for versatile chemical modifications, while the chlorophenyl group provides stability and potential biological activity.
Properties
CAS No. |
1353886-52-8 |
---|---|
Molecular Formula |
C8H6ClNO3 |
Molecular Weight |
199.6 |
Purity |
95 |
Origin of Product |
United States |
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